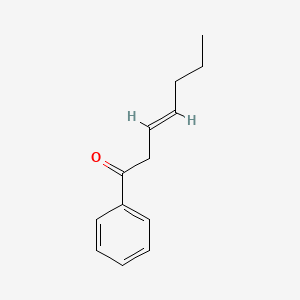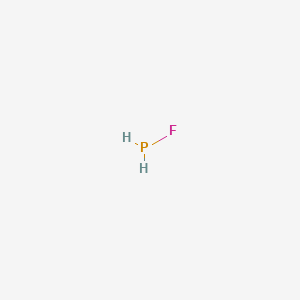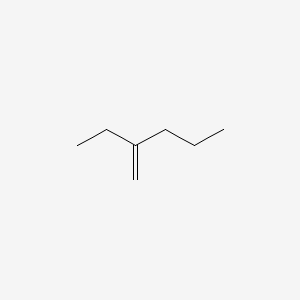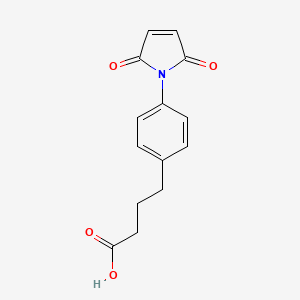
4-N-Maleimidophenylbutanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-Maleimidophenyl butanoic acid is a chemical compound with the molecular formula C₁₄H₁₃NO₄. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a maleimide group attached to a phenyl ring, which is further connected to a butanoic acid chain. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Maleimidophenyl butanoic acid typically involves the reaction of maleic anhydride with 4-aminophenyl butanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the maleimide group. The process can be summarized as follows:
Step 1: Maleic anhydride is reacted with 4-aminophenyl butanoic acid in the presence of a suitable solvent, such as dimethylformamide (DMF).
Step 2: The reaction mixture is heated to a specific temperature, usually around 100-120°C, to facilitate the formation of the maleimide group.
Step 3: The product is purified using techniques such as recrystallization or chromatography to obtain pure 4-N-Maleimidophenyl butanoic acid.
Industrial Production Methods
In industrial settings, the production of 4-N-Maleimidophenyl butanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions
4-N-Maleimidophenyl butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the maleimide group to a succinimide group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of succinimide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-N-Maleimidophenyl butanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a crosslinking agent in polymer chemistry to create stable polymer networks.
Biology: Employed in the conjugation of proteins and peptides for studying protein-protein interactions.
Medicine: Utilized in drug delivery systems to target specific cells or tissues.
Industry: Applied in the production of advanced materials with specific properties, such as increased strength or thermal stability.
作用機序
The mechanism of action of 4-N-Maleimidophenyl butanoic acid involves its ability to form covalent bonds with nucleophiles, such as thiol groups in proteins. The maleimide group reacts with sulfhydryl groups to form stable thioether linkages. This property is exploited in various applications, including protein conjugation and drug delivery.
類似化合物との比較
Similar Compounds
- 4-N-Maleimidophenyl acetic acid
- 4-N-Maleimidophenyl propanoic acid
- 4-N-Maleimidophenyl pentanoic acid
Comparison
4-N-Maleimidophenyl butanoic acid is unique due to its specific chain length and the presence of the maleimide group. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications. The butanoic acid chain provides sufficient flexibility while maintaining the compound’s overall stability.
特性
IUPAC Name |
4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-12-8-9-13(17)15(12)11-6-4-10(5-7-11)2-1-3-14(18)19/h4-9H,1-3H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVLNTONACGHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

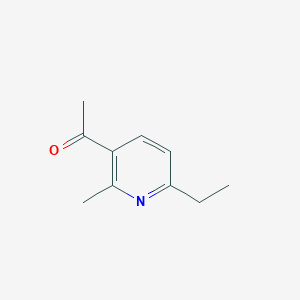
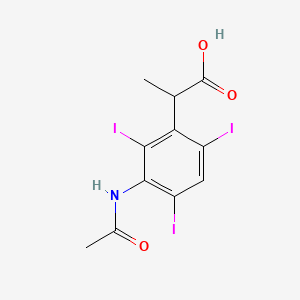
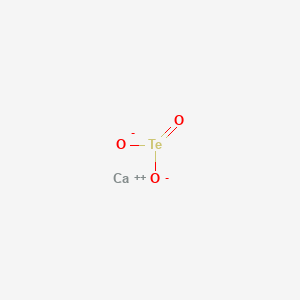
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

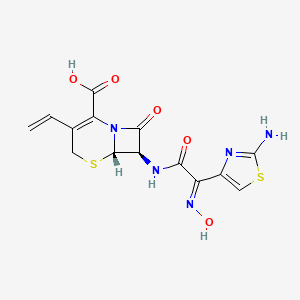

![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
